methyl 6-acetyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
Synthesis Analysis
While I couldn’t find the specific synthesis process for your compound, pyrazoles are generally synthesized through a variety of methods. One common method is the reaction of hydrazones with nitroolefins mediated with strong bases2. Another method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes2.Molecular Structure Analysis
The molecular structure of pyrazoles generally consists of a five-membered ring with two nitrogen atoms and three carbon atoms1. However, without specific information on your compound, I can’t provide a detailed molecular structure analysis.
Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles2. A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives2.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Without specific information on your compound, it’s difficult to provide a detailed analysis of its physical and chemical properties.Scientific Research Applications
Synthesis and Structural Characterization
- The synthesis of pyridyl-pyrazole derivatives, including similar complex molecules, has been reported, demonstrating novel methods of synthesis that involve reactions under specific conditions. These compounds are characterized by techniques such as IR, NMR, and X-ray crystallography, showcasing their structural diversity and potential for further modification (Huang et al., 2017).
Biological Activities
- Research into the cytotoxicity of novel compounds, including pyrazole and pyridine derivatives, against various cancer cell lines has been conducted. Such studies aim to identify new therapeutic agents with selective cytotoxicity towards cancer cells while sparing normal cells (Huang et al., 2017).
- The synthesis and evaluation of antimicrobial and antimycobacterial activities of nicotinic acid hydrazide derivatives highlight the potential of pyridine-based compounds in addressing infectious diseases (R.V.Sidhaye et al., 2011).
Material Science Applications
- Ferro- and anti-ferromagnetically coupled tetracopper(II) rectangular grids supported by mu-O and mu-(N-N) bridges derived from pyrazole-based ligands have been synthesized. These materials are of interest for their magneto-structural correlations, which could be valuable in developing new magnetic materials (Roy et al., 2009).
Safety And Hazards
Future Directions
The future directions in the field of pyrazole compounds involve the development of new synthetic methods and the exploration of their applications in various fields1. The increasing popularity of pyrazoles in several fields of science suggests that they will continue to be a focus of research in the future1.
properties
IUPAC Name |
methyl 6-acetyl-2-[(2-methylpyrazole-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-9(21)20-7-5-10-12(8-20)25-15(13(10)16(23)24-3)18-14(22)11-4-6-17-19(11)2/h4,6H,5,7-8H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRHZJOQOMWCCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-acetyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate |
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